Primary Amine Spacer Arm Confers a Distinct Physicochemical Signature Versus N-Ethyl and N-Hydroxyethyl L-Glutamine Derivatives
N-(2-Aminoethyl)-L-glutamine bears a terminal primary amine on its two-carbon spacer, generating a predicted ACD/LogP of –2.13 and a calculated molar volume of 152.4 ± 3.0 cm³, compared with the significantly different physicochemical profile of L-theanine (N-ethyl-L-glutamine; molecular formula C₇H₁₄N₂O₃, MW 174.20 g/mol) . The additional nitrogen atom increases the total hydrogen-bond donor count to six (versus five for L-theanine) and raises the polar surface area, as inferred from ChemSpider data , directly affecting chromatographic retention and solubility behaviour in both reversed-phase HPLC and aqueous formulation buffers.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and molecular formula |
|---|---|
| Target Compound Data | Molecular formula C₇H₁₅N₃O₃; 6 H-bond donors; predicted LogP –2.13 |
| Comparator Or Baseline | L-Theanine (N-ethyl-L-glutamine): C₇H₁₄N₂O₃; 5 H-bond donors; LogP values differ accordingly |
| Quantified Difference | One additional nitrogen atom; +1 H-bond donor; distinct molecular formula (C₇H₁₅N₃O₃ vs C₇H₁₄N₂O₃) |
| Conditions | Predicted data from ACD/Labs Percepta Platform v14.00 |
Why This Matters
Different hydrogen-bonding and polarity profiles predict non-interchangeable chromatographic retention times (HPLC, LC-MS) and formulation solubility, making the compound a distinct analytical reference standard rather than a drop-in surrogate for L-theanine.
